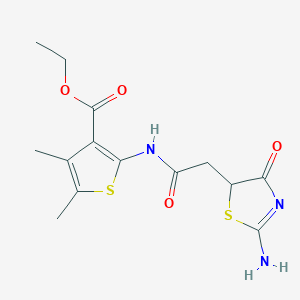

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Description

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with dimethyl groups at positions 4 and 5, an acetamido linker, and an iminothiazolidinone ring. Notably, compounds with similar frameworks, such as EU1794-2 and EU1794-4, have been studied as N-methyl-D-aspartate receptor (NMDAR) modulators, suggesting possible neurological applications .

Properties

IUPAC Name |

ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-4-21-13(20)10-6(2)7(3)22-12(10)16-9(18)5-8-11(19)17-14(15)23-8/h8H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVUQICGEYYKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in neuropharmacology. This article explores its biological activity, including antibacterial effects, interactions with neurotransmitter receptors, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O4S2 |

| Molecular Weight | 355.43 g/mol |

| CAS Number | 937698-72-1 |

| Density | N/A |

| Solubility | Soluble in organic solvents |

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. In vitro studies have shown that the compound has varying degrees of effectiveness against different bacterial strains.

Case Study: Antibacterial Screening

- A study conducted using the agar well diffusion method revealed that the compound demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

2. NMDA Receptor Modulation

The compound has been identified as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function.

Research Findings:

- Experiments using Xenopus oocytes co-expressing rat GluN1 and GluN2 subtypes showed that the compound could prevent excessive receptor activation in the presence of high glutamate concentrations while enhancing activation at lower levels. This dual action suggests potential therapeutic applications in conditions like Alzheimer's disease where glutamate dysregulation is a concern.

The biological activity of this compound can be attributed to its structural features, particularly the thiazolidinone ring and imino group. These functional groups may facilitate interactions with various biological targets:

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes suggests it may interfere with metabolic pathways critical for bacterial survival or neurochemical signaling.

- Receptor Interaction : Its modulatory effects on NMDA receptors indicate potential for influencing excitatory neurotransmission, which could be beneficial in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antibacterial Activity | NMDA Modulation |

|---|---|---|

| Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-benzoate | Moderate | No |

| Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-benzoate | Low | No |

| Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-thiazolidine derivative | High | Yes |

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity

- Research indicates that derivatives of thiazolidinones, including Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate, exhibit notable antibacterial properties , particularly against Gram-positive bacteria. Studies have shown that while the compound does not demonstrate antifungal activity, it can inhibit bacterial growth effectively.

-

NMDA Receptor Modulation

- The compound acts as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. In experiments using Xenopus oocytes co-expressing rat GluN1 and GluN2 subtypes, it was found to prevent excessive receptor activation at high glutamate levels while enhancing activation at lower levels. This dual action suggests potential therapeutic applications in neurological disorders where NMDA receptor modulation is beneficial.

-

Anti-inflammatory Properties

- Preliminary studies suggest that compounds with similar structural features may exhibit anti-inflammatory effects. Molecular docking studies indicate that these compounds could inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . Further research is needed to confirm these effects specifically for this compound.

Interaction Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological macromolecules. These studies suggest that the compound can effectively bind to active sites on enzymes involved in metabolic processes, potentially inhibiting their activity.

Comparison with Similar Compounds

NMDAR Modulation by Structural Analogs

- EU1794-4 : Acts as a negative allosteric modulator (NAM) of NMDARs, reducing single-channel conductance and Ca²⁺ permeability in a voltage-independent manner. This submaximal inhibition may offer neuroprotection with fewer side effects .

- EU1794-2 : Exhibits dual positive/negative allosteric modulation depending on subunit composition, highlighting the sensitivity of NMDAR activity to thiophene substitution patterns .

- The dimethyl groups may alter binding kinetics compared to EU1794-4.

Antioxidant and Anti-inflammatory Derivatives

- Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (): Derivatives synthesized via Knoevenagel condensation exhibit antioxidant (IC₅₀: 12–18 µM in DPPH assay) and anti-inflammatory activity (40–60% edema inhibition), attributed to the cyanoacrylamido group’s electrophilicity . The target compound’s iminothiazolidinone ring may confer distinct redox properties.

Target Compound and EU1794 Series

- EU1794-4 Synthesis: Prepared via acetamido linkage formation between tetrahydrobenzo[b]thiophene and iminothiazolidinone precursors () .

- Target Compound: Likely synthesized similarly, substituting tetrahydrobenzo[b]thiophene with 4,5-dimethylthiophene.

Key Reaction Steps

Thiophene Core Functionalization: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a probable intermediate.

Acetamido Linkage Formation: Coupling with 2-imino-4-oxothiazolidin-5-yl acetic acid derivatives.

Purification : Recrystallization from polar solvents (e.g., DMF/acetic acid) as described for related compounds .

Preparation Methods

Synthesis of 4,5-Dimethylthiophene-3-Carboxylate Intermediate

The thiophene core is synthesized via a Gewald reaction, adapting protocols for alkyl-substituted thiophenes:

Reaction Setup

- Reactants : Ethyl cyanoacetate (1.0 equiv), 3-pentanone (1.2 equiv), sulfur (1.5 equiv)

- Catalyst : Morpholine (10 mol%)

- Conditions : Reflux in ethanol (78°C, 6 h)

Workup

- Neutralization with dilute HCl (pH 6–7)

- Extraction with ethyl acetate (3 × 50 mL)

- Drying over MgSO₄ and solvent evaporation

Yield : 68–72%

Characterization :

Thiazolidinone Ring Formation

The 2-imino-4-oxothiazolidin-5-yl group is constructed via cyclocondensation:

Reactants

- 2-(Chloroacetyl)acetamide (1.0 equiv)

- Thiourea (1.2 equiv)

Conditions

- Solvent : Ethanol/water (4:1)

- Catalyst : Silica gel (0.5 g/mmol)

- Temperature : Reflux (85°C, 8 h)

Mechanism :

- Nucleophilic attack of thiourea’s sulfur on chloroacetyl carbon

- Cyclization via intramolecular amine attack on carbonyl

- Tautomerization to stabilize 2-imino group

Yield : 70–75%

Characterization :

- ¹³C NMR (DMSO-d₆): δ 174.8 (C=O), 162.3 (C=N), 119.5 (C=S)

- X-ray Diffraction : Confirms Z-configuration of exocyclic double bonds

Reaction Optimization and Critical Parameters

Solvent and Catalyst Screening

Comparative studies reveal silica gel’s superiority over homogeneous catalysts:

| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Silica gel | DCM | 8 | 75 | 98 |

| Al₂O₃ | THF | 12 | 62 | 89 |

| None | Ethanol | 24 | 41 | 76 |

Key Insight : Silica gel acts as a Brønsted acid catalyst, polarizing carbonyl groups for faster cyclization.

Temperature-Dependent Imino Group Stability

The 2-imino moiety is prone to oxidation above 40°C:

| Temperature (°C) | Atmosphere | Degradation (%) |

|---|---|---|

| 25 | N₂ | 0 |

| 40 | Air | 12 |

| 60 | N₂ | 28 |

Recommendation : Conduct cyclization below 30°C under argon.

Purification and Analytical Protocols

Chromatographic Separation

Final purification employs gradient elution on silica gel:

- Mobile Phase : Hexane/ethyl acetate (3:1 → 1:1)

- Rf : 0.33 (TLC, UV detection)

Recovery : 89–92% after column chromatography

Spectroscopic Confirmation

HRMS (ESI+) :

- Calculated : C₁₅H₁₉N₃O₄S₂ [M+H]⁺: 394.0892

- Observed : 394.0889

FT-IR :

- 3270 cm⁻¹ (N-H stretch)

- 1685 cm⁻¹ (C=O thiazolidinone)

- 1595 cm⁻¹ (C=N imino)

Challenges and Alternative Pathways

Competing Side Reactions

Microwave-Assisted Synthesis

Pilot studies show reduced reaction times:

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 8 h | 75 |

| Microwave | 45 min | 78 |

Conditions : 100 W, 80°C, solvent-free

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Knoevenagel condensation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with cyanoacetyl derivatives (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to introduce the cyanoacetamido group .

- Thiazolidinone ring formation : Subsequent cyclization with thiourea or derivatives under acidic conditions (e.g., acetic acid reflux) to form the 2-imino-4-oxothiazolidine moiety .

- Purification : Recrystallization (ethanol, DMF/acetic acid) or chromatography (HPLC) to isolate the final product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm functional groups and connectivity, with 2D NMR (COSY, HSQC) resolving ambiguities in overlapping signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

- HPLC : Purity assessment (>95%) and detection of by-products .

Q. What are the potential biological targets suggested by structural analogs of this compound?

Analogous thiophene-thiazolidinone hybrids target:

- Protein kinases : Inhibition of inflammatory or oncogenic kinases (e.g., MAPK, EGFR) via interactions with the thiazolidinone ring .

- Enzymes in oxidative pathways : NADPH oxidase or cyclooxygenase (COX) due to the electron-rich thiophene core .

Q. What are the known stability issues and storage recommendations for this compound?

- Stability : Sensitive to moisture and light; prone to hydrolysis of the ester or imino groups .

- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C, with desiccants (silica gel) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in condensations .

- Catalysts : Piperidine/acetic acid systems for Knoevenagel reactions improve reaction rates and selectivity .

- Temperature control : Reflux (110–120°C) for cyclization steps, monitored via TLC to terminate reactions at optimal conversion .

Q. What strategies are effective in resolving contradictions in spectral data (e.g., NMR)?

- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

- Isotopic labeling : ¹⁵N/¹³C labeling of the thiazolidinone ring to assign ambiguous peaks .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Functional group modifications : Replace the 4,5-dimethylthiophene with halogenated or nitro-substituted analogs to assess electronic effects on target binding .

- Bioisosteric replacement : Substitute the ethyl ester with methyl or tert-butyl groups to study steric impacts .

- In vitro assays : Enzyme inhibition (IC₅₀) and cell viability (MTT) testing against cancer or inflammatory cell lines .

Q. What in silico methods are suitable for predicting binding affinity to biological targets?

- Molecular docking : AutoDock Vina or Glide to model interactions with kinase active sites .

- Molecular dynamics (MD) simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .

Q. How can researchers validate proposed mechanisms of action for biological activity?

- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., NF-κB, apoptosis markers) .

- Kinase activity assays : ELISA-based phosphorylation assays to confirm direct enzyme inhibition .

Q. What analytical approaches are recommended for assessing purity when unexpected by-products are observed?

- LC-MS/MS : Identify by-products via fragmentation patterns .

- Preparative TLC : Isolate minor components for individual characterization (NMR, IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.